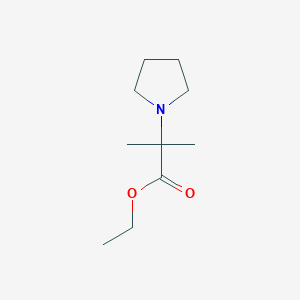

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester

説明

特性

IUPAC Name |

ethyl 2-methyl-2-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-4-13-9(12)10(2,3)11-7-5-6-8-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPGWIJUHQBYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at elevated temperatures, around 180°C, for approximately one hour . The resulting intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can improve the overall efficiency of the process.

化学反応の分析

Types of Reactions

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

MPEE serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it useful for the creation of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo transformations such as oxidation, reduction, and nucleophilic substitution.

Reaction Types

- Oxidation : Converts MPEE into corresponding carboxylic acids.

- Reduction : Can reduce the ester group to form alcohols.

- Substitution : Nucleophilic substitution can yield various derivatives depending on the nucleophile used.

Biological Applications

MPEE is utilized in biological research, particularly in studying enzyme-substrate interactions. It acts as a probe in biochemical assays, helping researchers understand the mechanisms of enzyme activity and the effects of different substrates on enzymatic reactions.

Medicinal Chemistry

Research indicates that MPEE and its derivatives exhibit potential pharmacological activities. They are being investigated for their roles in developing new therapeutic agents, particularly those targeting metabolic disorders and inflammatory diseases.

Industrial Applications

In industrial settings, MPEE is employed as an intermediate in the production of specialty chemicals and other industrial compounds. Its synthesis can be optimized using environmentally friendly methods, including continuous flow reactors that enhance yield and purity.

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of MPEE with various enzymes to determine its efficacy as an inhibitor. Results indicated that MPEE could significantly modulate enzyme activity, suggesting its potential use in drug development for conditions related to enzyme dysfunction.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research demonstrated the utility of MPEE in synthesizing intermediates for antihistamine drugs. The compound's ability to undergo selective reactions allowed for the efficient production of active pharmaceutical ingredients with enhanced therapeutic profiles.

作用機序

The mechanism of action of 2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in binding to specific sites on proteins or other macromolecules, influencing their activity and function.

類似化合物との比較

Table 1: Structural Features of Selected Pyrrolidine-Based Ethyl Esters

Key Observations :

- The target compound’s ethyl ester group (vs.

- The oxo group in introduces polarity, reducing blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

Table 3: Reactivity Profiles

Key Observations :

- The target compound’s pyrrolidine nitrogen is a site for functionalization, similar to piperidine derivatives in , but with faster ring-opening kinetics due to smaller ring strain .

生物活性

2-Methyl-2-pyrrolidin-1-yl-propionic acid ethyl ester, also known as a pyrrolidine derivative, is an organic compound with potential biological activities that have attracted research interest. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 36558-30-2

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets due to its structural flexibility and ability to form hydrogen bonds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring allows for non-covalent interactions that can influence various biochemical pathways. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, potentially influencing cognitive functions and mood regulation .

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies suggest that derivatives of pyrrolidine may enhance cognitive functions by modulating neurotransmitter levels in the brain. This could be particularly relevant in the context of neurodegenerative diseases or cognitive decline .

- Anti-inflammatory Properties : Some studies have indicated that compounds with a similar backbone may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory disorders .

- Antioxidant Activity : The compound has shown promise in preliminary assays for antioxidant activity, which could be beneficial in reducing oxidative stress-related damage in cells .

Case Study 1: Cognitive Enhancement

A study published in Journal of Medicinal Chemistry explored various pyrrolidine derivatives for their effects on cognitive enhancement in animal models. The results indicated that certain modifications to the pyrrolidine structure increased binding affinity to acetylcholine receptors, suggesting a mechanism for improved cognitive function .

Case Study 2: Anti-inflammatory Effects

Research conducted by MDPI examined the anti-inflammatory properties of related compounds. The findings revealed that these compounds inhibited the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in conditions like arthritis .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers validate the purity of this compound using analytical techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for ester characterization. For example, lauric acid ethyl ester and oleic acid ethyl ester profiles were determined via GC-MS to analyze distillation-dependent concentration trends . Researchers should employ internal standards (e.g., docosahexaenoic acid ethyl ester EP reference standards ) and monitor retention times, mass fragmentation patterns, and peak integration to assess purity.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Safety data sheets (SDS) for structurally similar esters (e.g., 3-pyridylacetic acid) recommend:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile esters.

- Spill management : Neutralize with sand or vermiculite, followed by disposal via approved waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis of this compound?

- Methodological Answer : Yield inconsistencies often arise from incomplete mixing or solvent evaporation. For instance, in the synthesis of (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]pyrrolo-pyridazine derivatives, adjusting solvent volume (e.g., methanol-to-acetic acid ratio) and ensuring anhydrous sodium sulfate drying improved reproducibility . Statistical tools like Spearman rank correlation (used for distillation time vs. ester content in Figure 1 ) can identify variable interactions affecting yield.

Q. What mechanistic insights can be derived from the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Hydrolytic stability studies in acidic/basic buffers (e.g., 0.1M HCl or NaOH at 25–60°C) can elucidate degradation pathways. For example, ethyl esters like hexanoic acid ethyl ester exhibit pH-dependent hydrolysis rates, with ester cleavage accelerating under alkaline conditions . High-performance liquid chromatography (HPLC) with UV detection (210–254 nm) is recommended for monitoring degradation products.

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can model steric and electronic effects of the pyrrolidine ring and ester group. For instance, methyl 2-methylprop-2-enoate polymers were analyzed for tert-butylaminoethyl ester reactivity using InChI key-derived molecular descriptors . Pairing computational results with experimental kinetics (e.g., Arrhenius plots) validates catalytic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。